molecular formula C19H12F5N5O B10797928 5-[2-(3,4-Difluorophenyl)ethoxy]-3-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazine

5-[2-(3,4-Difluorophenyl)ethoxy]-3-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797928
M. Wt: 421.3 g/mol
InChI Key: GIBSJTKADOSTIA-UHFFFAOYSA-N
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Description

MMV670936 is a compound that belongs to the triazolopyrazine series, which has been studied for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through collaborative and open research .

Preparation Methods

The synthesis of MMV670936 involves several steps, starting with the preparation of the triazolopyrazine core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

MMV670936 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one group with another.

Scientific Research Applications

Mechanism of Action

The mechanism of action of MMV670936 involves its interaction with specific molecular targets in the malaria parasite. The compound is believed to inhibit the function of certain enzymes and proteins essential for the parasite’s survival. This disruption leads to the death of the parasite and the resolution of the infection .

Comparison with Similar Compounds

MMV670936 can be compared with other compounds in the triazolopyrazine series, such as MMV688895. While both compounds share a similar core structure, MMV670936 has unique substituents that confer distinct properties and activities. This uniqueness makes MMV670936 a valuable compound for further research and development .

References

Properties

Molecular Formula

C19H12F5N5O

Molecular Weight

421.3 g/mol

IUPAC Name

5-[2-(3,4-difluorophenyl)ethoxy]-3-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C19H12F5N5O/c20-13-3-1-11(7-14(13)21)5-6-30-17-10-25-9-16-27-28-18(29(16)17)12-2-4-15(26-8-12)19(22,23)24/h1-4,7-10H,5-6H2

InChI Key

GIBSJTKADOSTIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCOC2=CN=CC3=NN=C(N23)C4=CN=C(C=C4)C(F)(F)F)F)F

Origin of Product

United States

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